Trifluoroacetic acid-d

Description

Trifluoroacetic acid is a monocarboxylic acid that is the trifluoro derivative of acetic acid. It has a role as a reagent, a human xenobiotic metabolite and a NMR chemical shift reference compound. It is functionally related to an acetic acid. It is a conjugate acid of a trifluoroacetate.

A very strong halogenated derivative of acetic acid. It is used in acid catalyzed reactions, especially those where an ester is cleaved in peptide synthesis.

Structure

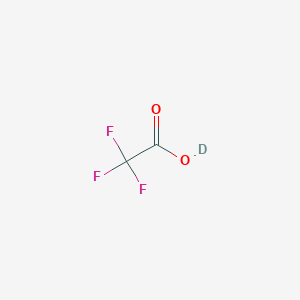

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2, Array | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041578 | |

| Record name | Trifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.531 at 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |

| Record name | Trifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless, fuming liquid; hygroscopic | |

CAS No. |

76-05-1 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5R8Z4G708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15.4 °C, -15 °C | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Trifluoroacetic acid-d chemical properties and physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetic acid-d (TFA-d), with the chemical formula CF₃CO₂D, is the deuterated analogue of trifluoroacetic acid (TFA). It is a strong organic acid and a versatile reagent and solvent with unique properties that make it invaluable in various scientific and industrial applications.[1] Its primary utility stems from the combination of the strong acidity of the trifluoroacetyl group and the isotopic labeling with deuterium.[1] This makes it particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy, where it can be used as a solvent or a reagent to minimize proton signals from the solvent itself.[1][2] Furthermore, its role in organic synthesis, particularly in the cleavage of protecting groups like the tert-butyloxycarbonyl (Boc) group, is well-established.[1] This guide provides an in-depth overview of the chemical properties, physical constants, and key experimental methodologies related to this compound.

Core Chemical and Physical Properties

This compound is a colorless, volatile, and hygroscopic liquid with a pungent odor similar to acetic acid.[3][4] The presence of the highly electronegative fluorine atoms significantly increases its acidity compared to acetic acid.[5]

Table 1: Physical and Chemical Constants of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂DF₃O₂ | [6] |

| Molecular Weight | 115.03 g/mol | [3][7][8] |

| CAS Number | 599-00-8 | [3][7] |

| Appearance | Clear, colorless liquid | [3][7] |

| Melting Point | -15 °C | [3][9] |

| Boiling Point | 71-75 °C | [3][9][10] |

| Density | 1.493 g/mL at 25 °C | [3][9] |

| Refractive Index (n20/D) | 1.3 | [3][9] |

| Water Solubility | Miscible | [3][11] |

| Isotopic Purity | Typically ≥99.5 atom % D | [1][9] |

Experimental Protocols

This section details the methodologies for determining the key physical constants of this compound and its application in a common synthetic procedure. Given the corrosive and hygroscopic nature of TFA-d, appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment (gloves, safety goggles), are mandatory.[12][13][14]

Determination of Melting Point

The melting point of this compound, which is -15 °C, is determined using a cryostat or a low-temperature thermometer in a controlled cooling bath.

-

Apparatus: Cryostat or insulated cooling bath (e.g., dry ice/acetone), small test tube, low-temperature thermometer, and a stirring device.

-

Procedure:

-

Place a small sample (1-2 mL) of this compound into a dry test tube.

-

Insert a calibrated low-temperature thermometer into the sample, ensuring the bulb is fully immersed.

-

Place the test tube in the cooling bath.

-

Stir the sample gently and continuously as it cools to ensure uniform temperature.

-

Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. The melting point is the temperature at which the solid and liquid phases are in equilibrium upon slow warming. For a pure compound, the melting and freezing points should be nearly identical.[3][7][12]

-

Determination of Boiling Point

The boiling point is determined using the capillary tube method, which is suitable for small sample volumes.

-

Apparatus: Thiele tube or a melting point apparatus with a heating block, thermometer, small test tube, capillary tube (sealed at one end), and a suitable heating medium (e.g., silicone oil).

-

Procedure:

-

Place a small amount of this compound (0.5-1 mL) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Heat the Thiele tube or heating block slowly.

-

As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15]

-

Determination of Density

The density of this compound can be accurately measured using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m_pycnometer).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust the volume of the water to the calibration mark and weigh the pycnometer filled with water (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, bring it to the same constant temperature, adjust the volume, and weigh it (m_TFA-d).

-

The density of this compound is calculated using the formula: Density_TFA-d = [(m_TFA-d - m_pycnometer) / (m_water - m_pycnometer)] * Density_water (where the density of water at the given temperature is known).[16][17][18]

-

Determination of Refractive Index

The refractive index is measured using a refractometer, a standard instrument in most chemistry laboratories.

-

Apparatus: Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index directly from the instrument's scale.[13][19]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound to be analyzed is dissolved in this compound. The solution is placed in an NMR tube, which is then inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired. The deuteration of TFA-d minimizes the solvent's proton signals, allowing for clearer observation of the analyte's signals.[2][14] In some cases, a few drops of TFA-d are added to a sample dissolved in another deuterated solvent (like DMSO-d₆) to shift the resonance of exchangeable protons (e.g., from water or hydroxyl groups) downfield, thus preventing signal overlap.[20][21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An attenuated total reflectance (ATR)-FTIR spectrometer is commonly used. A small drop of neat this compound is placed directly on the ATR crystal. The spectrum is then recorded. Characteristic strong bands for TFA are observed, which can interfere with the analysis of peptides.[22] Methodologies exist to subtract the TFA contribution from the spectra of unpurified synthetic peptides.[22][23]

-

Mass Spectrometry (MS): Trifluoroacetic acid is often used as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of peptides and proteins.[11] For direct analysis of TFA-d, techniques like electrospray ionization (ESI) in negative mode can be employed, where the deprotonated molecular ion [M-D]⁻ would be detected.[24]

Boc Deprotection in Peptide Synthesis

Trifluoroacetic acid is a standard reagent for removing the tert-butyloxycarbonyl (Boc) protecting group from amines, a crucial step in solid-phase peptide synthesis (SPPS).[1][25]

-

Materials: Boc-protected amino acid or peptide on a solid support resin, a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)), dichloromethane (B109758) (DCM), cold diethyl ether, and a reaction vessel.[1]

-

Procedure:

-

The peptide-resin is washed with DCM.

-

The cleavage cocktail is added to the resin.

-

The mixture is gently agitated at room temperature for 2-4 hours.

-

The resin is filtered, and the filtrate containing the deprotected peptide is collected.

-

The peptide is precipitated from the filtrate by adding cold diethyl ether.

-

The precipitated peptide is collected by centrifugation or filtration and washed with cold diethyl ether to remove scavengers and residual TFA.[1][26]

-

Visualizations

Experimental Workflow for Boc Deprotection

Caption: Workflow for TFA-mediated Boc deprotection of a peptide from a solid support.

Logical Relationship in NMR Sample Preparation

Caption: Decision process for using this compound in NMR sample preparation.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Preparation method of deuterated trifluoroacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. dkpandey.weebly.com [dkpandey.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. CN114349630A - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN114349630B - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]

- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. armar-europa.de [armar-europa.de]

- 15. youtube.com [youtube.com]

- 16. knowledge.reagecon.com [knowledge.reagecon.com]

- 17. matestlabs.com [matestlabs.com]

- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 19. Refractive index - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 22. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Isotopic Purity of Trifluoroacetic Acid-d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Trifluoroacetic acid-d (TFA-d), a critical parameter for its applications in research and development. This document details the common methods for determining isotopic purity, presents typical purity data, and outlines the experimental workflows involved.

Introduction to this compound and its Isotopic Purity

This compound (TFA-d), with the chemical formula CF₃COOD, is the deuterated form of trifluoroacetic acid. In TFA-d, the acidic proton is replaced by a deuterium (B1214612) atom. It is widely used as a reagent in organic synthesis and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of various compounds.[1]

The isotopic purity of TFA-d refers to the percentage of molecules in which the hydroxyl proton has been replaced by a deuterium atom. It is a crucial quality attribute, as high isotopic purity is essential for minimizing residual proton signals in ¹H NMR spectroscopy, which can otherwise interfere with the signals of the analyte.[1] Commercially available TFA-d typically has an isotopic purity of 99.5 atom % D or higher.[2][3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is consistently high, as demonstrated by the data from various suppliers. This high level of deuterium enrichment ensures its suitability for sensitive analytical applications.

| Supplier/Source | Isotopic Purity (atom % D) | Analytical Technique(s) Mentioned | Reference |

| Sigma-Aldrich | ≥ 99.5% | NMR | --INVALID-LINK-- |

| Thermo Scientific | ≥ 99.5% | ¹H NMR | --INVALID-LINK-- |

| Cambridge Isotope Labs. | 99.5% | Not Specified | --INVALID-LINK-- |

| ARMAR Isotopes | 99.5% | NMR Spectroscopy | --INVALID-LINK-- |

| CDH Fine Chemical | Min. 99.5% | NMR Spectroscopy | --INVALID-LINK-- |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of TFA-d, and other deuterated compounds, is primarily accomplished using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a precise and non-destructive method for measuring the isotopic purity of deuterated compounds.[2] The principle lies in quantifying the small amount of residual protons at the deuterated position.

Methodology:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte's signals.[2]

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field spectrometer (e.g., 400 MHz or higher) to ensure good signal separation.[2] Key acquisition parameters include:

-

Sufficient Number of Scans: To achieve a good signal-to-noise ratio for the small residual proton signal.

-

Long Relaxation Delay (d1): This is crucial for accurate quantification. The delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated to ensure complete relaxation and accurate signal integration.[2]

-

-

Data Processing and Calculation:

-

The ¹H NMR spectrum will show a small residual signal for the -OH proton of the non-deuterated trifluoroacetic acid.

-

The isotopic purity is determined by comparing the integral of this residual proton signal to the integral of a known internal standard or, if applicable, to a non-deuterated signal within the molecule (though for TFA-d, an external standard is necessary).

-

The percentage of the non-deuterated species (%H) is calculated, and the isotopic purity (Atom % D) is then determined as: Isotopic Purity = 100% - %H.[2]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[4]

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[2]

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, often coupled with a liquid chromatography system (UPLC-HRMS).[5][6] The instrument is operated in a mode that allows for the accurate mass measurement of the molecular ions.

-

Data Processing and Calculation:

-

The mass spectrum will show peaks corresponding to the deuterated molecule ([M+H]⁺ for the deuterated species) and the non-deuterated molecule ([M+H]⁺ for the non-deuterated species).

-

The intensities of these peaks are measured.

-

A crucial step is to correct the measured intensities for the natural abundance of other isotopes, particularly ¹³C, which also contributes to the M+1 peak.[2]

-

The isotopic purity is calculated based on the relative abundance of the deuterated and non-deuterated species.[5][6] The formula is: Isotopic Purity = [Corrected Intensity of Deuterated Species / (Corrected Intensity of Deuterated Species + Corrected Intensity of Non-deuterated Species)] * 100.[2]

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for determining the isotopic purity of this compound using NMR and Mass Spectrometry.

References

- 1. armar-europa.de [armar-europa.de]

- 2. benchchem.com [benchchem.com]

- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Trifluoroacetic Acid-d (CAS 599-00-8): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trifluoroacetic acid-d (TFA-d), a deuterated form of trifluoroacetic acid, with the CAS number 599-00-8. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering the use of this versatile reagent in their work. The guide covers its chemical and physical properties, detailed experimental protocols for its primary applications, and essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless, fuming liquid with a pungent odor, analogous to its non-deuterated counterpart.[1] The substitution of the acidic proton with a deuterium (B1214612) atom makes it a valuable tool in various analytical and synthetic applications, particularly where isotopic labeling is advantageous.[2] It is a strong acid, miscible with water and many organic solvents.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 599-00-8 | [4] |

| Molecular Formula | C₂DF₃O₂ | [5] |

| Molecular Weight | 115.03 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Pungent, vinegar-like | [1] |

| Density | 1.493 g/mL at 25 °C | [4][5] |

| Melting Point | -15 °C | [4][5] |

| Boiling Point | 71-75 °C | [4][5] |

| Refractive Index | n20/D 1.300 | [4] |

| Isotopic Purity | Typically ≥99.5 atom % D | [4][7] |

| Solubility | Miscible with water, ether, acetone, ethanol, benzene, hexane, and CCl₄ | [2][8] |

| Hygroscopicity | Hygroscopic | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of trifluoroacetic anhydride (B1165640) with heavy water (D₂O).[9][10] This method allows for a high degree of deuterium incorporation.

Experimental Protocol: Synthesis from Trifluoroacetic Anhydride and Heavy Water

This protocol is based on established methods for the synthesis of deuterated carboxylic acids.[9][10]

Materials:

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Heavy water (D₂O, 99.8 atom % D)

-

Dry reaction vessel with a magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Set up a dry reaction vessel equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Cool the reaction vessel to 0 °C using an ice bath.

-

To the cooled reaction vessel, add a measured amount of trifluoroacetic anhydride.

-

Slowly add a stoichiometric equivalent of heavy water dropwise from the dropping funnel to the stirred trifluoroacetic anhydride. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period to ensure complete hydrolysis.

-

The resulting this compound can be purified by fractional distillation.

Safety Precautions: Trifluoroacetic anhydride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Applications and Experimental Protocols

This compound is a versatile tool in the modern laboratory, with primary applications in Nuclear Magnetic Resonance (NMR) spectroscopy, peptide synthesis, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the presence of protonated solvents can obscure signals from the analyte. The use of deuterated solvents like this compound minimizes the solvent signal, allowing for a clearer interpretation of the spectrum of the compound of interest.[2] It is particularly useful for dissolving and analyzing peptides and other molecules that are soluble in acidic media.[7] Furthermore, the addition of a small amount of TFA-d can be used to shift the residual water signal in other deuterated solvents, such as DMSO-d₆, downfield, preventing overlap with analyte signals.[11]

Materials:

-

Analyte of interest

-

This compound (CAS 599-00-8), NMR grade

-

NMR tube

-

Pipettes

Procedure:

-

Ensure the NMR tube is clean and dry.

-

Weigh an appropriate amount of the analyte and place it in the NMR tube.

-

Add a sufficient volume of this compound (typically 0.5-0.7 mL) to the NMR tube to dissolve the analyte completely.

-

Cap the NMR tube and gently agitate to ensure a homogenous solution.

-

If required for shimming, a sealed capillary containing a reference standard can be inserted into the NMR tube.

-

The sample is now ready for analysis in the NMR spectrometer.

Peptide Synthesis: Deprotection of Protecting Groups

Trifluoroacetic acid is widely used in solid-phase peptide synthesis (SPPS) for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from the N-terminus of amino acids, and for the final cleavage of the synthesized peptide from the resin support.[12] Using this compound in this step can be advantageous for subsequent analysis of the cleavage reaction by NMR or mass spectrometry, as it introduces a deuterium label.

This protocol outlines the general steps for the removal of a Boc protecting group from a resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

This compound (CAS 599-00-8)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT))

-

Solid-phase synthesis vessel

-

Cold diethyl ether

Procedure:

-

Swell the Boc-protected peptide-resin in DCM within the synthesis vessel.

-

Drain the DCM.

-

Prepare the cleavage cocktail. A common mixture is 95% this compound, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers depend on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the resin and agitate gently at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA-d.

-

Dry the peptide under vacuum.

References

- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. carlroth.com [carlroth.com]

- 7. CN114349630A - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]

- 8. CN114349630B - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]

- 9. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. lcms.cz [lcms.cz]

An In-depth Technical Guide to the 1H NMR Spectrum of Trifluoroacetic Acid-d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of deuterated trifluoroacetic acid (TFA-d), a crucial solvent and reagent in modern NMR spectroscopy. This document details its characteristic spectral parameters, outlines experimental protocols for its use, and illustrates a key application in peptide analysis.

Introduction to Trifluoroacetic Acid-d in ¹H NMR

This compound (CF₃COOD) is the deuterated form of trifluoroacetic acid, where the acidic proton is replaced by a deuterium (B1214612) atom. In ¹H NMR spectroscopy, TFA-d is utilized both as a solvent for certain analytes and, more commonly, as an additive to modify the chemical environment of a sample. Its primary role is to facilitate the observation of exchangeable protons, such as those in hydroxyl (-OH), amine (-NH), and amide (-CONH-) groups, by influencing their chemical exchange rates and shifting their resonance signals to less crowded regions of the spectrum. The high deuterium enrichment of commercially available TFA-d ensures that its own ¹H signal is minimized, preventing it from obscuring signals from the analyte of interest.[1]

Spectral Properties of this compound

The ¹H NMR spectrum of TFA-d is characterized by a single resonance corresponding to the residual, non-deuterated acidic proton.

Quantitative Data

The key spectral parameters for the residual proton in TFA-d are summarized in the table below. It is important to note that the chemical shift can be influenced by factors such as concentration, temperature, and the presence of other exchangeable protons in the sample.

| Parameter | Value | Notes |

| Chemical Shift (δ) | ~11.5 ppm | This is the characteristic chemical shift of the residual acidic proton in neat or concentrated TFA-d.[2] The exact position can vary. |

| Multiplicity | Singlet | The proton signal is a singlet as there are no adjacent protons to cause splitting. |

| ¹³C-¹⁹F Coupling | ¹J(C,F) = 283 Hz, ²J(C,F) = 44 Hz | These values pertain to the ¹³C spectrum but provide insight into the electronic environment of the trifluoromethyl group.[3] |

| Estimated T₁ Relaxation Time | 2 - 5 seconds | A specific T₁ value for the residual proton in TFA-d is not readily available in the literature. This estimate is based on typical T₁ values for carboxylic acid protons in solution. The actual value can be influenced by the presence of paramagnetic impurities (like dissolved O₂) and the viscosity of the solution. For quantitative experiments, it is crucial to determine the T₁ experimentally.[4][5] |

Experimental Protocols

General Sample Preparation for ¹H NMR

When preparing a sample for ¹H NMR spectroscopy, whether using TFA-d as a solvent or an additive, the following general guidelines should be followed to ensure high-quality spectra:

-

Analyte Quantity: For a typical ¹H NMR spectrum of a small molecule (MW < 1000 g/mol ), 5-25 mg of the compound is usually sufficient.[6]

-

Solvent Volume: A standard 5 mm NMR tube typically requires 0.6-0.7 mL of the deuterated solvent.[6]

-

Removal of Particulates: The sample solution should be free of any solid particles, as these can degrade the magnetic field homogeneity and lead to broadened spectral lines. It is recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cleanliness: Ensure that the NMR tube and cap are clean and dry to avoid contamination.

Protocol for Using TFA-d as an Additive to Observe Exchangeable Protons

This protocol is particularly useful for studying labile protons (e.g., in alcohols, amines, or peptides) that may be broad or unobservable due to rapid exchange with residual water.

-

Initial Sample Preparation: Dissolve the analyte (e.g., 10-20 mg of a peptide) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or H₂O/D₂O mixture).

-

Acquire Initial Spectrum: Record a standard ¹H NMR spectrum to observe the initial chemical shifts and line shapes of the analyte's signals.

-

Addition of TFA-d: Add a small, controlled amount of TFA-d to the NMR tube. A common starting point is to add a few microliters. For example, in a study of a peptide, TFA-d was added to adjust the pH to 4.9, which is near the point of the slowest exchange for amide protons, thus sharpening their signals.[7]

-

Mixing: Gently invert the capped NMR tube several times to ensure thorough mixing.

-

Re-acquire Spectrum: Record the ¹H NMR spectrum again using the same acquisition parameters. The signals from exchangeable protons, including the residual water signal, will shift downfield, often to a region between 10 and 16 ppm, appearing as a single, averaged, and often broad resonance.[1]

Recommended ¹H NMR Acquisition Parameters

The following table provides a starting point for setting up a standard 1D ¹H NMR experiment when using TFA-d. These parameters may need to be optimized for specific samples and research goals.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is often sufficient for qualitative analysis and helps to reduce the experiment time by allowing for a shorter relaxation delay. For quantitative analysis, a 90-degree pulse (zg) should be used.[8] |

| Spectral Width (SW) | 16-20 ppm | A wider spectral width is necessary to encompass the downfield-shifted exchangeable protons. |

| Number of Scans (NS) | 16 or higher | The number of scans should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (D1) | 1-2 seconds (for qualitative) | For qualitative spectra, a shorter delay is acceptable. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.[4] |

| Acquisition Time (AQ) | 2-4 seconds | This provides a good balance between resolution and experiment time. |

Application: Studying Peptide Amide Protons

A significant application of TFA-d is in the structural analysis of peptides and proteins. The amide protons (-CONH-) provide crucial information about the secondary structure (e.g., α-helices and β-sheets). However, in aqueous solutions, these protons can exchange with water, leading to signal broadening or disappearance. The addition of TFA-d can be used to slow down this exchange.

Workflow for Peptide Amide Proton Analysis using TFA-d

The following diagram illustrates the logical workflow for using TFA-d to improve the observation of amide protons in a peptide sample.

Caption: Logical workflow for using TFA-d in peptide NMR analysis.

This workflow demonstrates how the controlled addition of TFA-d is a critical step in preparing a peptide sample for detailed structural analysis by NMR, enabling the clear observation of key structural markers.[7]

Conclusion

This compound is an invaluable tool in ¹H NMR spectroscopy for researchers in chemistry and drug development. Its ability to modify the chemical environment and influence the exchange rates of labile protons allows for the observation of crucial structural details that might otherwise be obscured. By understanding its spectral properties and following established experimental protocols, scientists can effectively leverage TFA-d to enhance the quality and information content of their NMR data.

References

- 1. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Trifluoroacetic Acid-d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of deuterated trifluoroacetic acid (TFA-d, CF₃COOD). It details the characteristic chemical shifts and coupling constants, outlines standard experimental protocols for data acquisition, and illustrates the underlying principles of spin-spin coupling through diagrams. This document is intended to serve as a valuable resource for researchers utilizing TFA-d as a solvent or reagent in NMR studies.

Data Presentation: ¹³C NMR Chemical Shifts and Coupling Constants

The ¹³C NMR spectrum of trifluoroacetic acid-d is characterized by two distinct signals, each split into a quartet due to coupling with the three fluorine atoms. The chemical shift values and coupling constants are summarized in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | ¹J(C,F) Coupling Constant (Hz) | ²J(C,F) Coupling Constant (Hz) |

| Trifluoromethyl Carbon (-C F₃) | 116.5 | Quartet | 283 | - |

| Carboxyl Carbon (-C OOD) | 164.4 | Quartet | - | 44 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Experimental Protocols

This compound is a versatile solvent for NMR spectroscopy, particularly for compounds that are stable in acidic conditions.[3] It can also be used as an additive to other deuterated solvents to facilitate the exchange of labile protons.[4]

General Procedure for ¹³C NMR Spectroscopy of a Sample in TFA-d:

-

Sample Preparation:

-

Dissolve the analyte to be studied in this compound. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

Typically, a proton broadband decoupled spectrum is obtained to simplify the spectrum by removing ¹³C-¹H couplings.[2]

-

The number of scans required will depend on the sample concentration. For a reasonably concentrated sample, a few hundred to a few thousand scans may be necessary.[2]

-

The acquisition time and relaxation delay should be optimized to ensure accurate integration if quantitative analysis is required.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced relative to a standard, typically Tetramethylsilane (TMS), either directly or indirectly.

-

Visualizations

Spin-Spin Coupling in this compound

The following diagram illustrates the one-bond and two-bond coupling interactions between the carbon-13 nuclei and the fluorine-19 nuclei in TFA-d, which give rise to the characteristic quartet splitting patterns observed in the ¹³C NMR spectrum.

Caption: ¹³C-¹⁹F spin-spin coupling in TFA-d.

General Workflow for NMR Analysis

This diagram outlines the typical experimental workflow for conducting an NMR analysis, from sample preparation to final data interpretation.

Caption: Standard workflow for NMR spectroscopy.

References

Introduction to ¹⁹F NMR of Trifluoroacetic Acid-d

An In-depth Technical Guide to the ¹⁹F NMR Spectrum of Trifluoroacetic Acid-d

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of this compound (TFA-d, CF₃COOD). It covers the fundamental spectral characteristics, factors influencing the chemical shift, and a detailed protocol for acquiring high-quality spectra.

Trifluoroacetic acid (TFA) is a structurally simple yet powerful organofluorine compound widely used in organic synthesis, as a solvent for NMR spectroscopy, and as an ion-pairing agent in liquid chromatography for peptides and small proteins.[1] Its deuterated analogue, TFA-d, is particularly relevant in NMR studies where the acidic proton is substituted with deuterium (B1214612) to avoid interference in ¹H NMR or to study isotope effects.

¹⁹F NMR spectroscopy is an exceptionally sensitive and valuable tool for the characterization of fluorinated molecules like TFA-d. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment. The ¹⁹F NMR spectrum of TFA-d is characterized by a single peak, as the three fluorine atoms are chemically equivalent.

Spectral Characteristics and Quantitative Data

The ¹⁹F NMR spectrum of this compound typically displays a singlet, arising from the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The precise chemical shift of this singlet is highly dependent on several factors, including the solvent, concentration, and the reference standard used.[2][3]

The chemical shift for the trifluoroacetyl group generally ranges from -67 ppm to -85 ppm relative to CFCl₃.[2][3] For Trifluoroacetic acid itself, the chemical shift is commonly reported in a narrower range, as detailed in the table below.

Table 1: ¹⁹F NMR Chemical Shift of Trifluoroacetic Acid

| Chemical Shift (δ) in ppm | Reference Standard | Solvent/Conditions | Citation |

| -78.5 | CFCl₃ | Not specified | [4] |

| -76.55 | CFCl₃ | Standard value | [5] |

| -76.55 | Internal TFA reference | D₂O | [6] |

| -75.0 | TFA as reference (δ = 0.0 ppm) | DMSO-d₆ | [7] |

Note: The sign convention for ¹⁹F NMR chemical shifts can vary in older literature, but modern practice reports upfield shifts with a negative sign.[5]

Factors that influence the chemical shift include:

-

Solvent Polarity: Highly polar solvents can lead to greater deshielding of the CF₃ group compared to less polar solvents.[2][3]

-

Concentration: Concentration effects can also impact the chemical shift.[2][3]

-

Electronic Environment: While less variable for the free acid, the chemical shift of a trifluoroacetyl group can be significantly deshielded when attached to molecular residues that extend conjugation.[3]

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring a high-quality ¹⁹F NMR spectrum of TFA-d requires careful sample preparation and optimization of spectrometer parameters. The following is a generalized protocol.

3.1. Materials and Reagents

-

This compound (CF₃COOD)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, D₂O)[2][7][8]

-

Internal reference standard (optional, if not using TFA-d itself as a reference). Common references include CFCl₃ (Trichlorofluoromethane) or C₆F₆ (Hexafluorobenzene).[5]

-

5 mm NMR tubes

3.2. Sample Preparation

-

Accurately weigh a specific amount of the sample to be analyzed (if quantification is needed) and dissolve it in a precise volume of the chosen deuterated solvent inside a clean vial.

-

If using an internal standard for quantification or referencing, add a known quantity of the standard to the solution. For many applications, TFA itself is used as an external or internal reference.[6][7]

-

Vortex the mixture until the sample and any standard are completely dissolved.

-

Transfer the clear solution into a 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer equipped with a fluorine-capable probe (e.g., a 5 mm BBO probe) is required.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Nucleus: ¹⁹F

-

Pulse Angle: A 90° pulse angle is used to provide the maximum signal-to-noise ratio.[7]

-

Spectral Width: Set a spectral width appropriate for ¹⁹F NMR, typically covering a range from -20 to -210 ppm to ensure all potential signals are captured.[7]

-

Relaxation Delay (D1): To ensure full T1 relaxation for accurate integration and quantification, a sufficiently long delay is critical. A delay of 20 seconds is often adopted.[7]

-

Number of Scans (NS): To achieve a good signal-to-noise ratio, a number of scans (e.g., 512) can be collected.[7]

-

Temperature: Maintain a constant probe temperature, for example, 300 K, throughout the experiment.[7]

-

-

Referencing: The spectrum should be referenced correctly. If TFA is used as the internal standard, its peak can be set to the known value (e.g., -76.55 ppm relative to CFCl₃).[5][6]

3.4. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction.

-

Integrate the signal(s) of interest.

-

Reference the chemical shift axis to the appropriate standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the ¹⁹F NMR spectrum of TFA-d.

Caption: Workflow for ¹⁹F NMR analysis of this compound.

References

- 1. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. science-and-fun.de [science-and-fun.de]

- 5. colorado.edu [colorado.edu]

- 6. rsc.org [rsc.org]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

Trifluoroacetic Acid-d: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for Trifluoroacetic acid-d (TFA-d), a deuterated form of trifluoroacetic acid commonly utilized in nuclear magnetic resonance (NMR) spectroscopy, peptide synthesis, and as a reagent in various chemical reactions. This document synthesizes quantitative data, outlines experimental considerations, and presents clear visual diagrams to ensure safe handling and use in a laboratory setting.

Core Safety & Physical Properties

This compound is a corrosive and toxic liquid that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. Data for the non-deuterated form, trifluoroacetic acid, is also included for comparison, as the properties are very similar.

| Property | This compound | Trifluoroacetic acid |

| CAS Number | 599-00-8[3] | 76-05-1[4] |

| Molecular Formula | C₂DF₃O₂ | C₂HF₃O₂[4] |

| Molecular Weight | 115.03 g/mol [3] | 114.02 g/mol [4] |

| Appearance | Colorless, fuming liquid[5] | Colorless, fuming liquid[5] |

| Odor | Sharp, pungent[4] | Sharp, pungent[4] |

| Boiling Point | 75 °C[3] | 72.4 °C[4] |

| Melting Point | -15 °C[3] | -15.4 °C[4] |

| Density | 1.493 g/mL at 25 °C[3] | 1.489 g/mL at 20 °C[4] |

| pH | 1 (10 g/L aqueous solution)[1] | 1 (10 g/L aqueous solution)[4] |

| Vapor Pressure | Not available | 97.5 mm Hg at 20 °C[4] |

| Solubility | Miscible with water[4] | Miscible with water, ether, acetone, ethanol, benzene, hexane, and CCl₄[4] |

| Hygroscopicity | Hygroscopic[6] | Hygroscopic[4] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, due to its structural similarity, its toxicity is expected to be comparable to that of trifluoroacetic acid. The primary health hazards are its corrosive effects on the skin, eyes, and respiratory tract.[1] Inhalation may cause severe irritation to the upper respiratory tract, potentially leading to pulmonary edema.[1] Ingestion can cause severe burns to the mouth, throat, and stomach.[1]

Quantitative Toxicity Data (for Trifluoroacetic Acid)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >500 mg/kg bw[7] |

| NOAEC | Rat | Inhalation | 300 mg/m³[7] |

Experimental Protocols and Considerations

This compound is a valuable tool in various research applications. The following sections provide an overview of its use and general protocols.

NMR Spectroscopy Sample Preparation

This compound is frequently used as a solvent in NMR spectroscopy for its ability to dissolve a wide range of organic compounds and for its high deuterium (B1214612) purity, which minimizes solvent signals in the ¹H NMR spectrum.[2]

General Protocol:

-

Safety Precautions: All manipulations should be performed in a chemical fume hood while wearing appropriate PPE.

-

Sample Dissolution: Dissolve a precisely weighed amount of the analyte in the desired volume of this compound within an NMR tube.

-

Mixing: Gently agitate the NMR tube to ensure complete dissolution of the sample.

-

Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.

Peptide Synthesis: Cleavage from Resin

Trifluoroacetic acid is a key reagent in the final step of Fmoc-based solid-phase peptide synthesis (SPPS), where it is used to cleave the synthesized peptide from the resin support.[8] While the non-deuterated form is typically used for this bulk chemical step, an understanding of the protocol is relevant for those working with peptides that may later be analyzed using TFA-d in NMR.

Representative Cleavage Protocol:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.[9]

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, wash with cold ether, and then dry the purified peptide.[9]

LC-MS Mobile Phase Considerations

Trifluoroacetic acid is often used as a mobile phase additive in reversed-phase HPLC for the separation of peptides and proteins because it acts as an ion-pairing agent, improving peak shape.[10] However, it is known to cause ion suppression in mass spectrometry (MS) detection. For LC-MS applications, formic acid is often preferred. If TFA is necessary for chromatographic resolution, its concentration should be kept to a minimum (e.g., 0.1%).[11]

Safety and Emergency Procedures

GHS Hazard Communication

The following diagram illustrates the GHS pictograms and signal word for this compound.

References

- 1. isotope.com [isotope.com]

- 2. armar-europa.de [armar-europa.de]

- 3. This compound D 99.5atom 599-00-8 [sigmaaldrich.com]

- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C2HF3O2 | CID 71502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 8. genscript.com [genscript.com]

- 9. benchchem.com [benchchem.com]

- 10. Buffer Preparation | Separation Science [sepscience.com]

- 11. researchgate.net [researchgate.net]

solubility of Trifluoroacetic acid-d in organic solvents

An In-depth Technical Guide to the Solubility of Trifluoroacetic Acid-d in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound (TFA-d), a deuterated analogue of Trifluoroacetic acid (TFA). Given that the physicochemical properties of TFA-d are nearly identical to those of TFA, this document leverages data on TFA to describe the expected solubility behavior of TFA-d.[1][2] TFA is a strong carboxylic acid widely used in organic synthesis, chromatography, and as a solvent, noted for its miscibility with a broad range of organic solvents.[3][4]

Core Physicochemical Properties

Trifluoroacetic acid is a colorless, volatile, and hygroscopic liquid with a pungent odor.[3][5] Its strong electron-withdrawing trifluoromethyl group makes it a much stronger acid than acetic acid.[3][4] The deuterated form, TFA-d, is primarily used as a solvent in NMR spectroscopy to investigate the conformations of molecules like peptides and polyesters.[1]

Key Properties of this compound (TFA-d):

-

Molecular Formula: CF₃COOD[1]

-

Molecular Weight: 115.03 g/mol [1]

-

Density: ~1.493 g/mL at 25 °C[1]

-

Boiling Point: 75 °C[1]

-

Melting Point: -15 °C[1]

Solubility Data

Quantitative solubility data (e.g., g/100 mL) for this compound in various organic solvents is not extensively documented in publicly available literature. However, TFA is widely reported as being miscible with water and many common organic solvents.[3][5][6] Miscibility implies that the substances form a homogeneous solution in all proportions. The solubility behavior of TFA-d is expected to be identical to that of TFA.

The table below summarizes the qualitative solubility of TFA, and by extension TFA-d, in a range of organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Reference |

| Protic Solvents | Water | H₂O | Miscible | [3][6][7] |

| Methanol | CH₃OH | Miscible | [3][5] | |

| Ethanol | C₂H₅OH | Miscible | [3][5][6] | |

| Aprotic Solvents | Acetone | C₃H₆O | Miscible | [3][5][6] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | [3][5][6] | |

| Halogenated Solvents | Carbon Tetrachloride | CCl₄ | Miscible | [3][6][8] |

| Chloroform | CHCl₃ | Soluble | [7] | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible | [3][5][6] |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Miscible | [3][5][6] |

| Alkanes (>6 Carbons) | - | Partially Soluble | [3] | |

| Carbon Disulfide | CS₂ | Partially Soluble | [3] |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of a liquid acidic compound like TFA-d in an organic solvent. This procedure can be adapted for both qualitative (miscibility) and quantitative assessment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (TFA-d)

-

Organic solvent of interest (HPLC grade or higher)

-

Calibrated positive displacement micropipettes

-